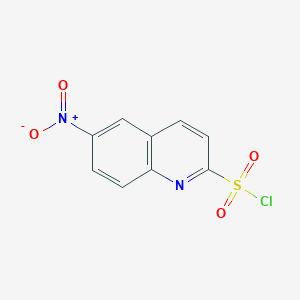![molecular formula C8H5ClF2O B13130663 4-[Chloro(difluoro)methyl]benzaldehyde CAS No. 137780-58-6](/img/structure/B13130663.png)
4-[Chloro(difluoro)methyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chlorodifluoromethyl)benzaldehyde is an organic compound characterized by the presence of a benzene ring substituted with a chlorodifluoromethyl group and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorodifluoromethyl)benzaldehyde can be achieved through several methods. One common approach involves the chlorination of 4-(difluoromethyl)benzaldehyde using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of 4-(Chlorodifluoromethyl)benzaldehyde may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as column chromatography to remove impurities and achieve high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chlorodifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-(Chlorodifluoromethyl)benzoic acid.
Reduction: 4-(Chlorodifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Chlorodifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(Chlorodifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorodifluoromethyl group can also participate in redox reactions, affecting cellular redox homeostasis and leading to oxidative stress in microbial cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Difluoromethyl)benzaldehyde: Lacks the chlorine atom, resulting in different reactivity and applications.
4-(Trifluoromethyl)benzaldehyde: Contains an additional fluorine atom, which can significantly alter its chemical properties and biological activity.
4-(Chloromethyl)benzaldehyde: Contains a chloromethyl group instead of a chlorodifluoromethyl group, leading to different reactivity patterns.
Uniqueness
4-(Chlorodifluoromethyl)benzaldehyde is unique due to the presence of both a chlorodifluoromethyl group and an aldehyde group on the benzene ring.
Eigenschaften
CAS-Nummer |
137780-58-6 |
|---|---|
Molekularformel |
C8H5ClF2O |
Molekulargewicht |
190.57 g/mol |
IUPAC-Name |
4-[chloro(difluoro)methyl]benzaldehyde |
InChI |
InChI=1S/C8H5ClF2O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-5H |
InChI-Schlüssel |
IMKLYAOYOTYFQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


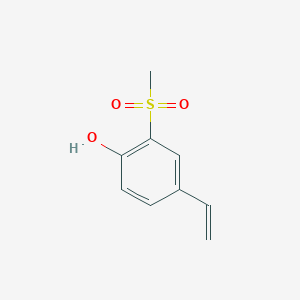
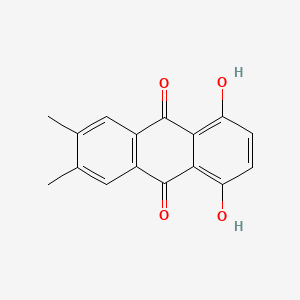

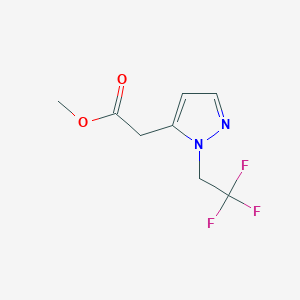

![6-Chloro-[2,4'-bipyridine]-4-carbaldehyde](/img/structure/B13130617.png)
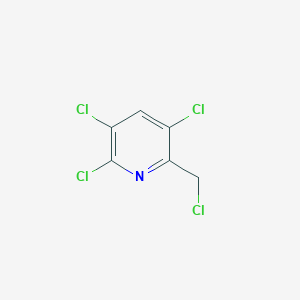
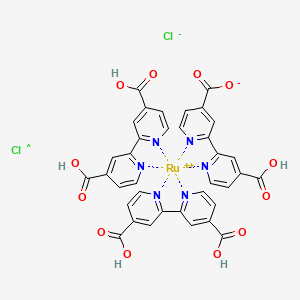
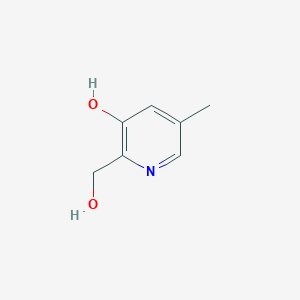
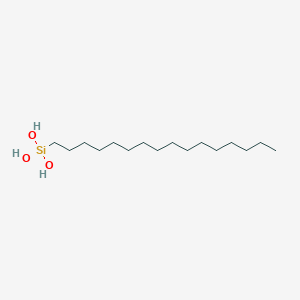
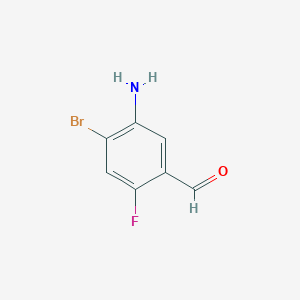
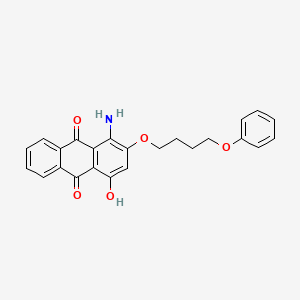
![1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione](/img/structure/B13130657.png)
